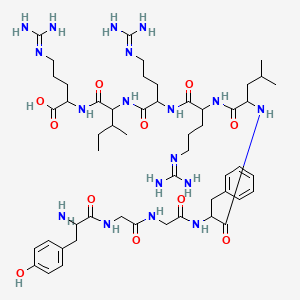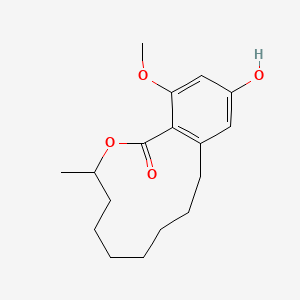
2-Hydroxy-4-methoxy-7-methyl-7,8,9,10,11,12,13,14-octahydro-6-oxabenzocyclododecen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lasiodiplodin is a macrolide antibiotic isolated from the endophytic fungus Lasiodiplodia pseudotheobromae. This compound has garnered significant attention due to its potent antifungal, antimycobacterial, and anti-inflammatory activities . Lasiodiplodin exhibits a broad spectrum of bioactivity, making it a promising candidate for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lasiodiplodin is primarily isolated from the endophytic fungus Lasiodiplodia pseudotheobromae. The isolation process involves culturing the fungus under optimized conditions to maximize the yield of lasiodiplodin. The culture conditions include specific temperature, pH, fermentation time, carbon-to-nitrogen ratio, and liquid volume .
Industrial Production Methods
Industrial production of lasiodiplodin involves large-scale fermentation of Lasiodiplodia pseudotheobromae. The optimization of culture conditions is crucial to enhance the yield. Factors such as temperature, pH, and nutrient availability are meticulously controlled to achieve maximum production .
Análisis De Reacciones Químicas
Types of Reactions
Lasiodiplodin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity or to study its mechanism of action.
Common Reagents and Conditions
Common reagents used in the reactions involving lasiodiplodin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Major Products Formed
The major products formed from the reactions of lasiodiplodin include its oxidized and reduced derivatives. These derivatives often exhibit different bioactivities, which are studied to understand the structure-activity relationship of lasiodiplodin .
Aplicaciones Científicas De Investigación
Lasiodiplodin has a wide range of scientific research applications:
Chemistry: Lasiodiplodin is used as a model compound to study macrolide antibiotics and their chemical properties.
Biology: It is employed in studying the interactions between endophytic fungi and their host plants.
Medicine: Lasiodiplodin exhibits potent antifungal, antimycobacterial, and anti-inflammatory activities, making it a potential candidate for developing new therapeutic agents
Mecanismo De Acción
Lasiodiplodin exerts its effects by disrupting the cell membrane integrity of target organisms. This disruption leads to the alteration of colony morphology and inhibition of growth. The compound’s antifungal activity is attributed to its ability to disturb the cell membrane integrity of fungi . Additionally, lasiodiplodin inhibits the production of inflammatory mediators, contributing to its anti-inflammatory properties .
Comparación Con Compuestos Similares
Lasiodiplodin is unique due to its broad-spectrum bioactivity and low cytotoxicity. Similar compounds include other macrolide antibiotics like erythromycin and azithromycin. lasiodiplodin stands out due to its dual antifungal and anti-inflammatory activities .
List of Similar Compounds
- Erythromycin
- Azithromycin
- De-O-methyllasiodiplodin
- 5-hydroxy-de-O-methyllasiodiplodin
Conclusion
Lasiodiplodin is a versatile compound with significant potential in various scientific and industrial applications. Its unique bioactivity profile and low cytotoxicity make it a promising candidate for further research and development.
Propiedades
IUPAC Name |
14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-12-8-6-4-3-5-7-9-13-10-14(18)11-15(20-2)16(13)17(19)21-12/h10-12,18H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWRDLQBKAOJNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701037019 |
Source


|
| Record name | 12-Hydroxy-14-methoxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclododecin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701037019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65716-53-2 |
Source


|
| Record name | 12-Hydroxy-14-methoxy-3-methyl-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclododecin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701037019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
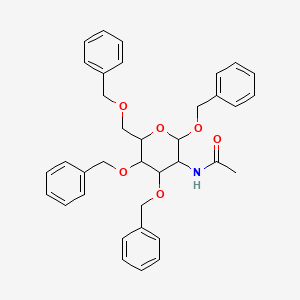
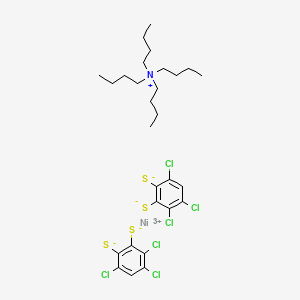

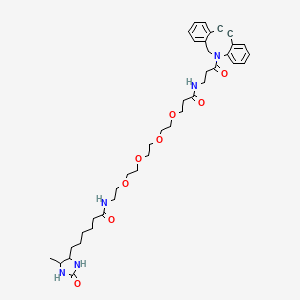
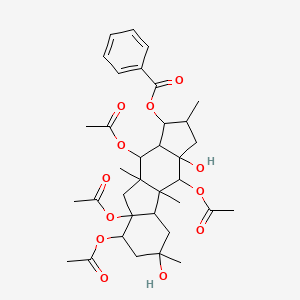
![5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one, 9a-(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-](/img/structure/B12318093.png)
![N-cyclohexylcyclohexanamine;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12318095.png)
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide;hydrochloride](/img/structure/B12318100.png)
![(4-nitrophenyl)methyl N-[1-[[1-(cyclopentanecarbonyl)-4-hydroxy-4-phenylpyrrolidin-3-yl]methyl]piperidin-4-yl]-N-prop-2-enylcarbamate](/img/structure/B12318106.png)
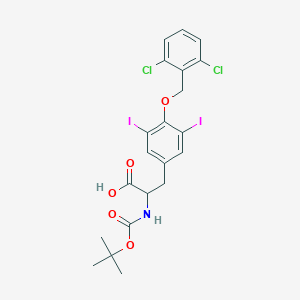
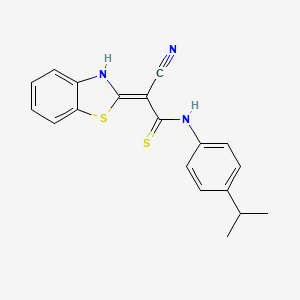
![(4a,6-Dihydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate](/img/structure/B12318128.png)

